REACTION_CXSMILES
|
[C:1]1([C:7]2[S:8][C:9]3[CH:14]=[CH:13][NH:12][C:11](=[O:15])[C:10]=3[N:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:17]Br.O>C(O)(=O)C>[Br:17][C:14]1[C:9]2[S:8][C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[N:16][C:10]=2[C:11](=[O:15])[NH:12][CH:13]=1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1SC2=C(C(NC=C2)=O)N1
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The yellow solid which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(C(NC1)=O)N=C(S2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 527 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |